REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([OH:12])=[O:11]>O.CCOCC>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[OH:9]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 3 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the organic phase washed with 1:1 brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
H2O, brine, dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a slurry
|
Type
|
ADDITION
|
Details
|
The slurry was diluted with hexane
|
Type
|
CUSTOM
|
Details
|
the yellow solid collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |